molecular formula C8H5Cl3O B2474483 2-chloro-2-(4-chlorophenyl)acetylchloride CAS No. 75188-06-6

2-chloro-2-(4-chlorophenyl)acetylchloride

Cat. No.: B2474483
CAS No.: 75188-06-6
M. Wt: 223.48
InChI Key: DUPFZQIHJGMFCQ-UHFFFAOYSA-N
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Description

2-chloro-2-(4-chlorophenyl)acetyl chloride is a chemical compound with the molecular formula C8H5Cl3O. It is an acyl chloride derivative, characterized by the presence of a chloro group and a chlorophenyl group attached to the acetyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-2-(4-chlorophenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-chloro-2-(4-chlorophenyl)acetyl chloride often involves large-scale reactions using automated systems. The process may include steps such as chlorination, purification, and distillation to achieve the final product. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(4-chlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-2-(4-chlorophenyl)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2-(4-chlorophenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and acids. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2-(4-chlorophenyl)acetyl chloride is unique due to the presence of both chloro and chlorophenyl groups, which enhance its reactivity and make it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .

Properties

IUPAC Name

2-chloro-2-(4-chlorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFZQIHJGMFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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